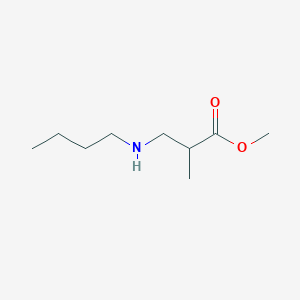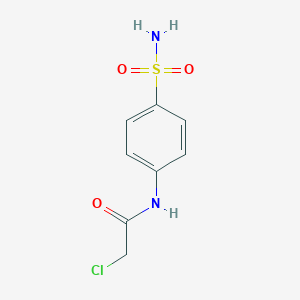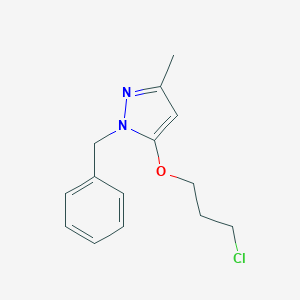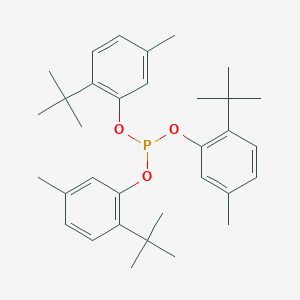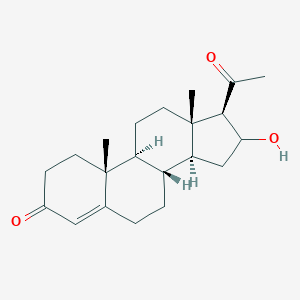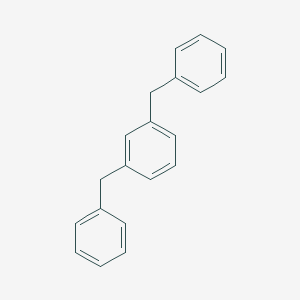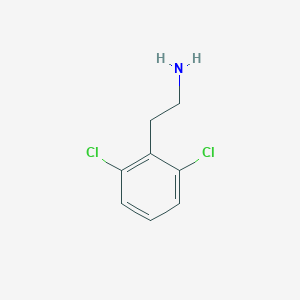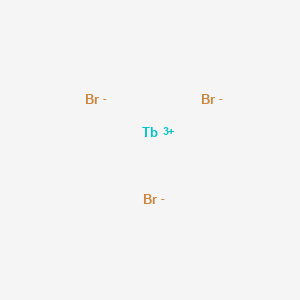
Terbium(III) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) bromide is a crystalline chemical compound with the formula TbBr₃. It is a white solid that is soluble in water and has a molar mass of 398.637 grams per mole . This compound is part of the lanthanide series and is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light .
Mechanism of Action
Target of Action
Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .
Mode of Action
It has been suggested that this compound can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .
Biochemical Pathways
this compound appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The results of this compound’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, this compound has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that this compound is likely to be mobile in the environment due to its water solubility .
Biochemical Analysis
Biochemical Properties
Terbium(III) bromide has been found to interact with signaling molecules in plants, specifically horseradish . The compound has been observed to decrease the auxin and gibberellic acid contents and increase the abscisic acid content . These changes in the contents of phytohormones triggered excessive production of intracellular H2O2 .
Cellular Effects
In cellular studies, this compound has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . The effects of this compound on cell growth, sporulation, and spore properties of Bacillus subtilis have been investigated .
Molecular Mechanism
This compound promotes the osteogenic differentiation of mesenchymal stem cells via the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . It also functions as a histamine receptor and mediates cellular responses to histamine .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . A terbium(III) complex-based time-resolved luminescence probe for selenocysteine can inhibit selenoprotein activity via a selenolate-triggered cleavage reaction of sulfonamide bonds in living cells .
Dosage Effects in Animal Models
While specific studies on this compound’s effects in animal models are limited, research on the effects of Terbium(III) on horseradish plants has shown a dose-response relationship .
Metabolic Pathways
This compound has been found to interact with the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways .
Transport and Distribution
This compound is soluble in water, which suggests it may be mobile in the environment . Specific information on its transport and distribution within cells and tissues is currently limited.
Subcellular Localization
It has been found to affect various cellular processes, suggesting it may interact with multiple subcellular components .
Preparation Methods
Terbium(III) bromide can be synthesized through several methods:
-
Heating Terbium Metal or Terbium(III) Oxide with Ammonium Bromide: : This method involves the reaction of terbium oxide (Tb₂O₃) with ammonium bromide (NH₄Br) to produce this compound, ammonia (NH₃), and water (H₂O): [ \text{Tb}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{TbBr}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] This reaction is typically carried out at elevated temperatures .
-
Crystallization from Solution: : A solution of this compound can crystallize to form a hexahydrate. Upon heating, the hexahydrate dehydrates and produces terbium oxybromide (TbOBr) .
Chemical Reactions Analysis
Terbium(III) bromide undergoes various chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) using methods such as ozonolysis or electrolysis.
Substitution: This compound can participate in substitution reactions, where bromide ions are replaced by other ligands.
Common reagents used in these reactions include ammonium bromide, carbonate solutions, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Terbium(III) bromide has several applications in scientific research:
Optical Devices: Due to its green fluorescence, this compound is used in the development of optical devices and materials.
Catalysis: It serves as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Material Science: This compound is used in the preparation of terbium-doped mesoporous silica particles, which have applications in material science and nanotechnology.
Biological Research: It is used as a fluorescent probe for molecular detection in biological research.
Comparison with Similar Compounds
Terbium(III) bromide can be compared with other terbium compounds, such as:
Terbium(III) chloride (TbCl₃): Similar to this compound, terbium(III) chloride is a white solid that is soluble in water and exhibits similar fluorescence properties.
Terbium(III) fluoride (TbF₃): This compound is a white solid with a different crystal structure and slightly different chemical properties compared to this compound.
Terbium(III) nitrate (Tb(NO₃)₃): This compound is used in various applications, including catalysis and material science, similar to this compound.
The uniqueness of this compound lies in its specific crystal structure and its ability to form a hexahydrate, which can be dehydrated to produce terbium oxybromide .
Properties
CAS No. |
14456-47-4 |
|---|---|
Molecular Formula |
Br3Tb |
Molecular Weight |
398.64 g/mol |
IUPAC Name |
tribromoterbium |
InChI |
InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |
InChI Key |
AZNZWHYYEIQIOC-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tb+3] |
Canonical SMILES |
Br[Tb](Br)Br |
Key on ui other cas no. |
14456-47-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
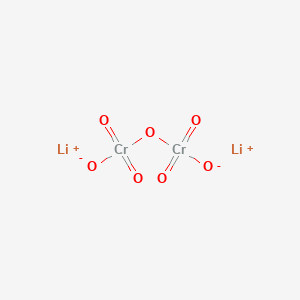
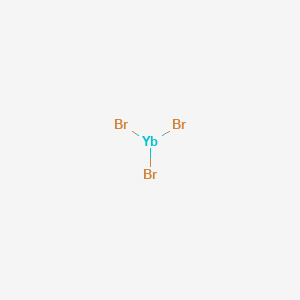
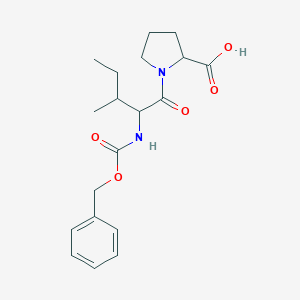
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)

